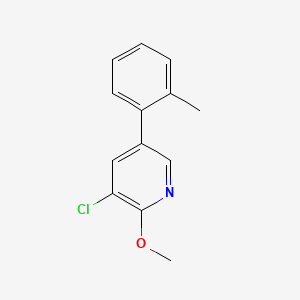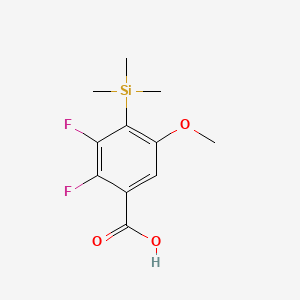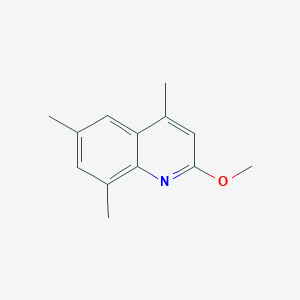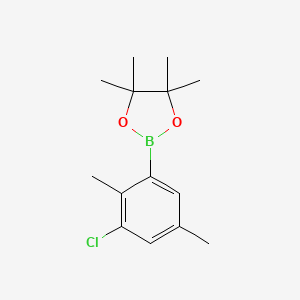![molecular formula C11H14O2 B14023833 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[222]octan-1-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 It features a bicyclo[222]octane ring system attached to a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: The bicyclo[2.2.2]octane ring can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Attachment of the Propiolic Acid Moiety: The propiolic acid group can be introduced via a coupling reaction, such as the Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by efficient coupling reactions. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A structurally similar compound with a bicyclo[2.2.2]octane ring system but lacking the propiolic acid moiety.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system, often used in similar synthetic applications.
Uniqueness
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid is unique due to the presence of both the bicyclo[2.2.2]octane ring and the propiolic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-(1-bicyclo[2.2.2]octanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H14O2/c12-10(13)4-8-11-5-1-9(2-6-11)3-7-11/h9H,1-3,5-7H2,(H,12,13) |
Clave InChI |
PCTUTIYBVUPUGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CC2)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
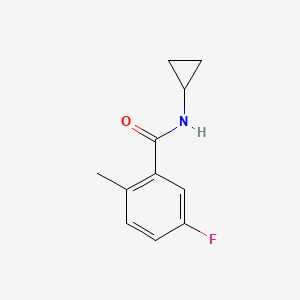


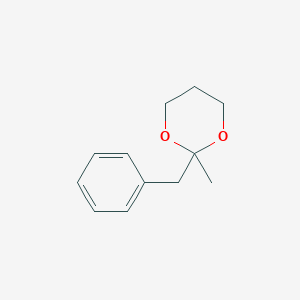

![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
